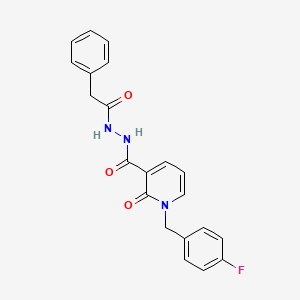

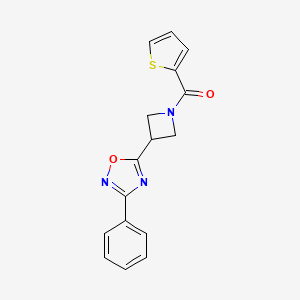

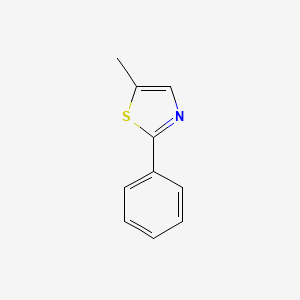

![molecular formula C14H12N4O2S B2815583 苯并[d]噻唑-2-基(3-(3-甲基-1,2,4-噁二唑-5-基)氮杂环丁烷-1-基)甲酮 CAS No. 1286698-30-3](/img/structure/B2815583.png)

苯并[d]噻唑-2-基(3-(3-甲基-1,2,4-噁二唑-5-基)氮杂环丁烷-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit a broad spectrum of biological effects, such as anti-tubercular , insecticidal , fungicidal , antiviral , herbicidal , and plant-growth-regulating activities.

Synthesis Analysis

The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, Sahoo and co-workers synthesized a variety of new analogues by combining 1,3,4-oxadiazole and benzo[d]thiazole via Mannich reaction under conventional heating and improved microwave irradiations .Molecular Structure Analysis

The structure of benzothiazole derivatives is confirmed by various methods such as 1H-NMR, 13C-NMR, IR, MS and elemental analysis . In some cases, the structure is further determined by single-crystal X-ray diffraction .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be prepared by cyclization of the corresponding acyclic semicarbazide or thiosemicarbazide derivatives using a variety of reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined by various methods such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .科学研究应用

抗菌和抗微生物特性

研究集中在合成含有类似于苯并[d]噻唑-2-基(3-(3-甲基-1,2,4-恶二唑-5-基)氮杂环丁-1-基)甲酮结构的新型化合物,探索它们在抗菌和抗微生物应用中的潜力。例如,已合成了一系列化合物,如(2-羟苯基)(1-(4-对甲苯基噻唑-2-基)-1H-吡唑-4-基)甲酮及其衍生物,并对其抗菌活性进行了表征和测试 (Landage、Thube 和 Karale,2019 年)。另一项研究合成了一系列化合物,包括 2-取代-1-(2-(5-((5-5-苯甲酰-1H-苯并[d][1,2,3]三唑-1-基)甲基)-2-硫代-1,3,4-恶二唑-3(2H)-基)乙酰氨基)-5-氧代-2,5-二氢-1H-吡咯-3-羧酸,并研究了它们的体外抗菌、抗真菌和抗分枝杆菌活性 (Pandya 等人,2019 年)。

抗癌特性

已探索了类似结构的潜在抗癌特性。对 1,2,4-恶二唑衍生物进行的 3D QSAR 研究突出了具有取代取代基的新型分子的设计,这些分子已被合成并筛选出针对不同癌细胞系的抗癌活性 (Vaidya 等人,2020 年)。另一组化合物,如 2-(1,5,6-三甲基-1H-苯并[d]咪唑-2-羰基)-2,3-二氢-1H-吡唑-4-腈和相关衍生物,已被合成并评估它们的抗氧化、抗菌活性和分子对接,显示出有希望的结果 (Bassyouni 等人,2012 年)。

抗分枝杆菌特性

苯并[d]噻唑-2-基(哌嗪-1-基)甲酮支架(与目标化学物质相关的结构)已被识别为新的抗分枝杆菌化学型。该研究涉及结构多样的苯并[d]噻唑-2-羧酰胺的合成及其对潜在抗结核活性的评估,结果很有希望 (Pancholia 等人,2016 年)。

化学合成和表征

一些研究集中在含有苯并[d]噻唑结构的化合物的化学合成和表征上。这些研究有助于理解此类化合物的化学性质和在包括药理学和材料科学在内的各个领域的潜在应用 (Mistry 和 Desai,2006 年)。

作用机制

Target of Action

Benzothiazole derivatives have been found to exhibit a broad spectrum of biological effects . They have been used in the development of anti-tubercular compounds , indicating potential targets within the Mycobacterium tuberculosis pathogen.

Mode of Action

Biochemical Pathways

Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and proliferation of M. tuberculosis.

Result of Action

tuberculosis , suggesting that the compound may have similar effects.

未来方向

The future directions in the research of benzothiazole derivatives could involve the development of new synthetic methods, exploration of their biological activities, and the design of novel benzothiazole-based drugs . The structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds could be discussed against the target in search of a potent inhibitor with enhanced activity .

属性

IUPAC Name |

1,3-benzothiazol-2-yl-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c1-8-15-12(20-17-8)9-6-18(7-9)14(19)13-16-10-4-2-3-5-11(10)21-13/h2-5,9H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMHDMCPOVVNRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(C2)C(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

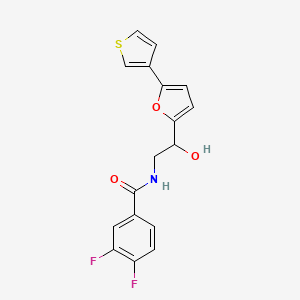

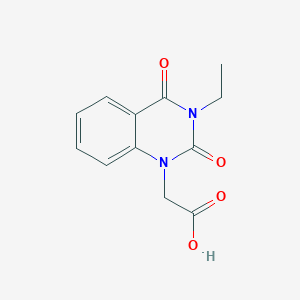

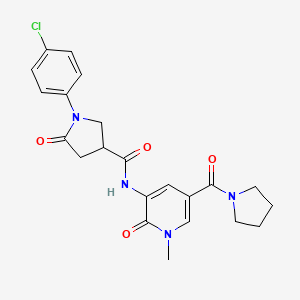

![2-Chloro-N-[(1-ethylsulfonylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2815501.png)

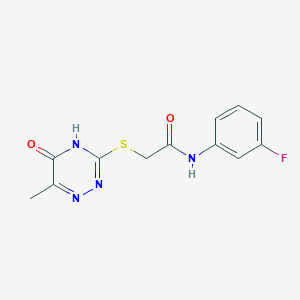

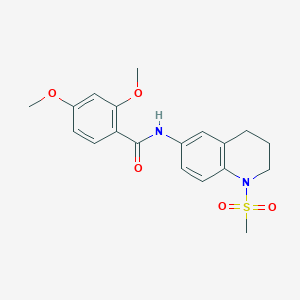

![4-Cyano-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2815505.png)

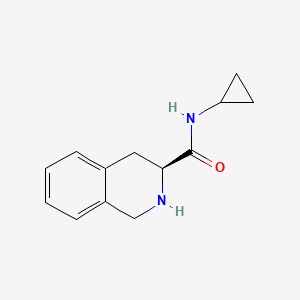

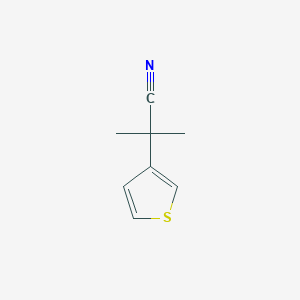

![[4-(Methoxymethyl)thiophen-2-yl]methanamine](/img/structure/B2815509.png)

![3-[[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2815523.png)